molecular formula C12H16N2 B11904890 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B11904890
M. Wt: 188.27 g/mol
InChI Key: OAQIQXOQHLLSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by an indole ring substituted with two methyl groups at positions 1 and 5, and an ethanamine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of 1,5-dimethyl-2-nitrobenzene with ethylamine under reducing conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may enhance or inhibit the production of certain cytokines in inflammatory pathways. The indole ring’s electron-rich nature allows it to participate in various biochemical interactions, influencing cellular processes .

Comparison with Similar Compounds

  • 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine
  • 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine
  • Indole-3-acetic acid

Comparison: Compared to other indole derivatives, 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern. The presence of methyl groups at positions 1 and 5 enhances its stability and reactivity. This compound’s unique structure allows it to interact differently with biological targets, making it a valuable molecule for research and industrial applications .

Biological Activity

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine, a derivative of indole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a dimethylated indole moiety and an ethanamine side chain, positions it as a promising candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with neurotransmitter systems, and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2C_{12}H_{16}N_2, with a molecular weight of approximately 188.27 g/mol. The compound features a bicyclic indole structure, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Specifically, derivatives of indole compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundTarget BacteriaMIC (µg/mL)
This compoundMRSA<1
Indolylquinazolinone 3kS. aureus ATCC 259233.90
Indolylquinazolinone 3kS. epidermidis ATCC 122287.80

The low minimum inhibitory concentration (MIC) against MRSA suggests its potential as an alternative therapeutic agent in treating resistant infections.

Neurotransmitter Interaction

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction plays a crucial role in mediating various physiological effects such as mood regulation and cognitive functions. Similar to other indole derivatives like DMT (N,N-Dimethyltryptamine), it may influence neurotransmission pathways relevant to psychiatric disorders .

Cytotoxicity and Cancer Research

Studies have evaluated the cytotoxic effects of indole derivatives on various cancer cell lines. Some derivatives of this compound demonstrated significant antiproliferative activity against cancer cells such as HeLa and MCF-7, indicating potential applications in cancer therapy.

CompoundCell LineIC50 (µM)
Example Compound AHeLa0.52
Example Compound BMCF-70.34
Example Compound CHT-290.86

These findings suggest that further exploration into the mechanisms of action could lead to the development of novel anticancer agents .

Case Studies

Antimicrobial Studies : A series of derivatives were synthesized and tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. While some derivatives showed potent antibacterial activity against Gram-positive strains, others were ineffective against Gram-negative strains like E. coli .

Cytotoxicity Assessments : Compounds derived from the indole scaffold were evaluated for their antiproliferative effects on various cancer cell lines. Some exhibited significant cytotoxic activity, suggesting potential applications in cancer therapy .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(1,5-dimethylindol-3-yl)ethanamine

InChI

InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2/h3-4,7-8H,5-6,13H2,1-2H3

InChI Key

OAQIQXOQHLLSQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CCN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.